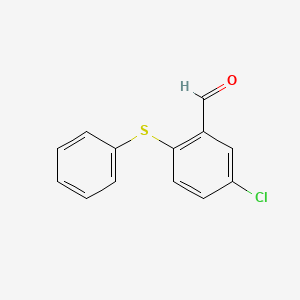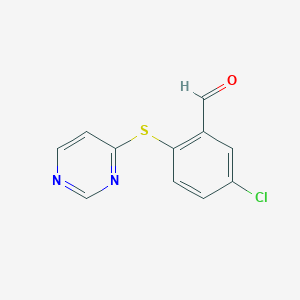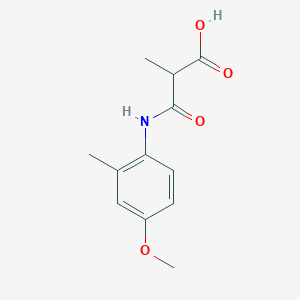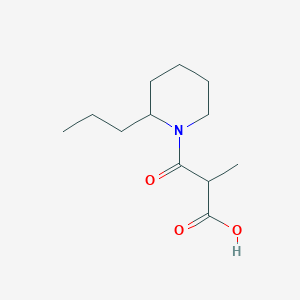![molecular formula C11H9F4NO3 B6645932 3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-(trifluoromethyl)aniline and 2-methyl-3-oxopropanoic acid as the primary starting materials.
Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the oxopropanoic acid. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and fluorine groups but lacks the oxopropanoic acid moiety.
2-Methyl-3-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns on the aromatic ring.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, providing different chemical properties and reactivity.
Uniqueness
The uniqueness of 3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in fields requiring high specificity and stability.
Propiedades
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c1-5(10(18)19)9(17)16-8-4-6(11(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGPZFVIDJFBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide](/img/structure/B6645885.png)
![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile](/img/structure/B6645903.png)
![2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6645909.png)
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)


![3-[3-Bromo-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645935.png)
![1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6645936.png)
![4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile](/img/structure/B6645938.png)
![N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B6645945.png)
